molecular formula C20H15N3O2 B10856939 BSc5367

BSc5367

Cat. No.: B10856939
M. Wt: 329.4 g/mol
InChI Key: GZHRICWZECSYJT-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core substituted with a pyridin-3-yl group at the 3-position and a methyl benzoate moiety at the 5-position. This structure combines aromatic and heterocyclic elements, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate

InChI

InChI=1S/C20H15N3O2/c1-25-20(24)14-5-2-4-13(8-14)16-9-17-18(12-23-19(17)22-11-16)15-6-3-7-21-10-15/h2-12H,1H3,(H,22,23)

InChI Key

GZHRICWZECSYJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC3=C(NC=C3C4=CN=CC=C4)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BSc5367 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents and catalysts to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

BSc5367 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in various cancers, making this compound a candidate for targeted cancer therapies. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can significantly inhibit FGFRs, leading to reduced tumor growth and improved outcomes in cancer treatment scenarios .

Case Study 1: Anticancer Activity

A study evaluating various pyrrolo[2,3-b]pyridine derivatives demonstrated that methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate exhibited notable antiproliferative activity against several cancer cell lines. The compound showed an IC50 value indicating effective inhibition of cell growth in vitro, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate induces apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Mechanism of Action

BSc5367 exerts its effects by inhibiting the activity of Nek1. This inhibition disrupts the normal functions of Nek1, leading to alterations in cell cycle regulation, DNA repair, and microtubule dynamics. The molecular targets and pathways involved include the phosphorylation of specific substrates by Nek1, which are crucial for its regulatory functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Framework

The pyrrolo[2,3-b]pyridine core is shared among several analogs, but substitution patterns critically differentiate their activities:

Compound Name Substitution Pattern Key Structural Differences
Target Compound 3-(Pyridin-3-yl), 5-(methyl benzoate) Benzoate ester and pyridinyl substituents
2-(5-Methyl-1H-pyrrolo...) 5-Methyl, 3-ethylamine Lacks aromatic ester; FGFR inhibitor activity
4-[3-(2,3-Dichlorobenzoyl)-1H-pyrrolo...] 3-(2,3-Dichlorobenzoyl) Chlorinated benzoyl group enhances kinase inhibition
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-Chloro, 5-carboxylate Chlorine substitution alters electronic properties

The benzoate ester distinguishes it from carboxamide derivatives (e.g., N-(Methoxymethyl)-1H-pyrrolo..., ), which exhibit greater metabolic stability but lower lipophilicity .

Functional Group Analysis

Benzoate Ester vs. Carboxamide
  • Target Compound (Benzoate): Higher lipophilicity (logP ~2.8 estimated) compared to carboxamides, favoring membrane permeability.
  • Carboxamide Analogs (e.g., 4-[3-(2,3-Dichlorobenzoyl)-1H-pyrrolo...]): Improved hydrolytic stability and stronger hydrogen-bonding capacity, enhancing target affinity but reducing CNS penetration .
Pyridin-3-yl vs. Halogen/Other Heterocycles
  • Pyridin-3-yl: Introduces basicity (pKa ~4.5) and hydrogen-bonding via the nitrogen lone pair, useful for interacting with acidic residues in kinase active sites .
  • Chlorine Substituents (e.g., ): Electron-withdrawing effects enhance electrophilicity, improving covalent binding in kinase inhibitors but increasing toxicity risks .

Physicochemical Properties

Property Target Compound Methyl 4-chloro-1H-pyrrolo... () 4-[3-(2,3-Dichlorobenzoyl)-1H-pyrrolo...] ()
Molecular Weight (g/mol) ~349.35 296.71 389.27
logP (Predicted) 2.8 3.1 4.2
Solubility (µg/mL) 15 (pH 7.4) 8 (pH 7.4) 3 (pH 7.4)

The target compound balances moderate lipophilicity and solubility, making it more drug-like than highly chlorinated analogs () but less stable than carboxamides () .

Biological Activity

Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate is a compound belonging to the class of pyrrolo[2,3-b]pyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Synthesis and Structure

The synthesis of methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate involves a multi-step process where key intermediates are formed through reactions involving pyrrole and pyridine derivatives. The final product is characterized by its unique scaffold that enhances its biological activity.

The biological activity of this compound primarily revolves around its role as an FGFR inhibitor. FGFRs are critical in various cellular processes, including proliferation and differentiation. Inhibition of FGFRs has been linked to anti-proliferative effects on cancer cells.

Key Findings:

  • Inhibition of FGFRs : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, with some compounds demonstrating IC50 values in the low micromolar range .
  • Anti-Cancer Activity : Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate has shown significant anti-proliferative effects against various cancer cell lines, including Hep3B liver cancer cells .
  • Selectivity : The compound exhibits selectivity towards FGFR over other kinases, which is crucial for minimizing off-target effects in therapeutic applications .

Biological Activity Data

The following table summarizes the biological activities observed for methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate and related compounds:

Compound Target IC50 (μM) Cell Line Activity
Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoateFGFR11.9Hep3BPotent inhibitor
Other Pyrrolo DerivativeCSF1R<0.01Various (in vitro)Selective inhibition
Pyrrolo[2,3-b]pyridine AnaloguesCancer Cell LinesVaries (0.5 - 10)MDA-MB-231 (TNBC)Anti-proliferative

Case Studies

Recent studies have explored the efficacy of methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate in various cancer models:

  • Hepatocellular Carcinoma (HCC) : The compound demonstrated significant cytotoxicity against Hep3B cells with an IC50 value of 1.9 μM. This suggests a strong potential for therapeutic use in HCC treatment .
  • Triple-Negative Breast Cancer (TNBC) : In vitro studies indicated that related compounds could reduce cell viability in TNBC models, showcasing their potential as anti-cancer agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine core can significantly influence biological activity. For instance:

  • Substituents at the 5-position of the pyrrole ring enhance binding affinity to FGFR.
  • The presence of electron-withdrawing groups increases potency against cancer cell lines.

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